molecular formula C10H12N2O3 B8501278 N-(4-ethyl-2-nitrophenyl)acetamide

N-(4-ethyl-2-nitrophenyl)acetamide

Cat. No. B8501278
M. Wt: 208.21 g/mol
InChI Key: NWTWUTIJZMUMRT-UHFFFAOYSA-N
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Description

N-(4-ethyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-ethyl-2-nitrophenyl)acetamide

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(4-ethyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-3-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

NWTWUTIJZMUMRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of fuming nitric acid (1.4 ml.) and acetic acid (2 ml.) was added portionwise to a stirred 0°C. solution of p-ethylacetanilide (4.0 grams) in acetic anhydride (4.2 ml.) and acetic acid (4.4 ml.). The temperature was allowed to rise slowly to 25°C. Subsequently the reaction mixture was poured into 100 ml. of water. An oil settled but did not crystallize. The mixture was extracted with ether and evaporated, leaving the 2'-nitro-4'-ethylacetanilide as a dark oil.
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1.4 mL
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2 mL
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4 g
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4.2 mL
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4.4 mL
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Synthesis routes and methods III

Procedure details

A stirred solution of 4-ethyl-N-acetyl-aniline [3 g, Reference Example 33(a)] in acetic anhydride (8 mL) and acetic acid (4 mL), at −5° C., was treated dropwise with a mixture of acetic acid (1.75 mL) and concentrated nitric acid (1.22 mL). The mixture was warmed to 0° C., then stirred at 0° C. for 2 hours and then poured onto water. This mixture was evaporated and the resulting oil was partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulfate and then evaporated. The residual oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petroleum ether (2:5) to give 4-ethyl-2-nitro-N-acetyl-aniline (1.4 g) as an orange solid.
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3 g
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1.22 mL
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8 mL
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4 mL
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1.75 mL
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Synthesis routes and methods IV

Procedure details

To 5 mL acetic anhydride, was added 4-ethylaniline (0.50 mL, 4.02 mmol). The mixture was cooled to 0° C., then fuming red nitric acid (0.35 mL) was added, dropwise. The mixture was stirred at rt for 15 h, then was diluted with EtOAc. The organic phase was washed with sat. NaHCO3, water and brine, dried (Na2SO4) and concentrated to afford 555 mg of Intermediate 180.1, which was used in the following step without further purification.
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5 mL
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0.5 mL
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0.35 mL
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